

Unveiling the Physicochemical Landscape of Dioleoyl Lecithin: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Dioleoyl lecithin*

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A Comprehensive Overview of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) for Advanced Research and Pharmaceutical Development

This technical guide provides an in-depth analysis of the physicochemical properties of **dioleoyl lecithin**, also known as dioleoylphosphatidylcholine (DOPC). موجز in a clear and concise format, this document serves as an essential resource for researchers, scientists, and drug development professionals working with this critical phospholipid. The guide presents quantitative data in structured tables, details key experimental methodologies, and visualizes complex processes through diagrams, offering a thorough understanding of DOPC's behavior and function.

Core Physicochemical Properties

Dioleoyl lecithin is a naturally occurring phospholipid that plays a crucial role in the structure and function of biological membranes. Its amphipathic nature, consisting of a hydrophilic phosphocholine head group and two hydrophobic oleic acid tails, dictates its self-assembly into various structures in aqueous environments, most notably liposomes. Understanding its fundamental physicochemical properties is paramount for its application in drug delivery systems, membrane biophysics, and as a model for biological membranes.

Below is a summary of the key physicochemical properties of **dioleoyl lecithin**:

Property	Value	References
Molecular Formula	C ₄₄ H ₈₄ NO ₈ P	[1]
Molecular Weight	786.1 g/mol	[1]
Synonyms	1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC, 18:1 (Δ9-Cis) PC	
Appearance	Crystalline solid	[1]
Gel-to-Liquid Crystalline Phase Transition Temperature (T _m)	-17 to -20 °C	
Critical Micelle Concentration (CMC) in bulk oil	20 μM (at 45 °C), 50 μM (at room temperature)	[2]

Table 1: Key Physicochemical Properties of **Dioleoyl Lecithin** (DOPC)

Solvent	Solubility	References
Ethanol	~25 mg/mL	[1]
Chloroform	~20 mg/mL	[1]
Water	Insoluble (forms liposomes)	

Table 2: Solubility of **Dioleoyl Lecithin** (DOPC) in Various Solvents

Experimental Protocols

Accurate characterization of **dioleoyl lecithin**'s properties relies on robust experimental methodologies. This section details the protocols for two fundamental techniques used to determine its transition temperature and critical micelle concentration.

Determination of Transition Temperature (T_m) by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is widely used to determine the phase transition temperature of lipids.

Protocol:

- Sample Preparation:
 - Prepare a suspension of **dioleoyl lecithin** liposomes in a suitable buffer (e.g., phosphate-buffered saline, PBS). The concentration of the lipid suspension typically ranges from 1 to 10 mg/mL.
 - Ensure the liposomes are unilamellar by techniques such as extrusion or sonication.
- Instrument Setup:
 - Calibrate the DSC instrument with appropriate standards (e.g., indium) for temperature and enthalpy.
 - Use an empty hermetically sealed pan as a reference.
- Measurement:
 - Accurately weigh a small amount of the liposome suspension (typically 10-20 μ L) into an aluminum DSC pan and hermetically seal it.
 - Place the sample and reference pans into the DSC cell.
 - Equilibrate the system at a temperature well below the expected transition temperature (e.g., -40 °C for DOPC).
 - Heat the sample at a constant rate (e.g., 1-5 °C/min) to a temperature well above the transition temperature (e.g., 20 °C for DOPC).
 - Record the heat flow as a function of temperature.

- Data Analysis:
 - The phase transition will appear as an endothermic peak on the thermogram.
 - The temperature at the peak maximum is taken as the transition temperature (T_m).
 - The area under the peak corresponds to the enthalpy of the transition (ΔH).

DSC Experimental Workflow

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

Fluorescence spectroscopy is a sensitive technique used to determine the CMC of surfactants and lipids. It utilizes a fluorescent probe that exhibits different fluorescence characteristics in polar (aqueous) and non-polar (micellar) environments.

Protocol:

- Reagent Preparation:
 - Prepare a stock solution of a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH) or pyrene, in a suitable organic solvent (e.g., methanol or acetone).
 - Prepare a series of **dioleoyl lecithin** solutions of varying concentrations in an aqueous buffer.
- Sample Preparation:
 - Add a small aliquot of the fluorescent probe stock solution to each **dioleoyl lecithin** solution. The final probe concentration should be very low to avoid self-quenching.
 - Incubate the solutions to allow the probe to partition into the lipid aggregates.
- Fluorescence Measurement:
 - Use a spectrofluorometer to measure the fluorescence intensity of each sample.

- For pyrene, the ratio of the intensity of the first and third vibronic peaks (I_1/I_3) is often used, as this ratio is sensitive to the polarity of the microenvironment.
- For DPH, the fluorescence intensity or anisotropy can be measured.
- Data Analysis:
 - Plot the fluorescence parameter (e.g., I_1/I_3 ratio for pyrene, or fluorescence intensity for DPH) as a function of the logarithm of the **dioleoyl lecithin** concentration.
 - The plot will typically show two distinct linear regions. The concentration at the intersection of these two lines is the Critical Micelle Concentration (CMC).

CMC Determination Workflow

Involvement in Cellular Signaling Pathways

Dioleoyl lecithin and its metabolites are integral components of cellular signaling cascades, influencing a variety of physiological processes.

Phosphoinositide 3-kinase (PI3K)/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Phosphatidylinositols, which are structurally related to phosphatidylcholines like DOPC, are key players in this pathway.

Upon stimulation by growth factors, receptor tyrosine kinases (RTKs) activate PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP₃). PIP₃ acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as protein kinase B). The recruitment of Akt to the plasma membrane leads to its phosphorylation and activation. Activated Akt then phosphorylates a multitude of downstream targets, orchestrating various cellular responses. While DOPC itself is not directly phosphorylated by PI3K, its presence in the cell membrane provides the necessary environment for these signaling events to occur.

PI3K/Akt Signaling Pathway

Role in Reverse Cholesterol Transport via LCAT

Dioleoyl lecithin is a substrate for the enzyme Lecithin:Cholesterol Acyltransferase (LCAT), which plays a pivotal role in reverse cholesterol transport (RCT). RCT is the process by which excess cholesterol from peripheral tissues is transported back to the liver for excretion, a critical mechanism for preventing atherosclerosis.

LCAT catalyzes the transfer of an acyl group from the sn-2 position of a phosphatidylcholine molecule, such as DOPC, to the free hydroxyl group of cholesterol, forming a cholesteryl ester. This reaction primarily occurs on the surface of high-density lipoprotein (HDL) particles. The esterification of cholesterol makes it more hydrophobic, causing it to move from the surface to the core of the HDL particle. This process creates a concentration gradient that facilitates the continued efflux of free cholesterol from cells to HDL, driving the RCT pathway.

Role of DOPC in LCAT-mediated RCT

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